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Molecular Mechanism of Binding

Spebrutinib follows a two-step irreversible binding process to inhibit BTK. [1]

e Step 1: Reversible Recognition and Docking The core pharmacophore of spebrutinib reversibly
docks into the ATP-binding pocket of BTK through high-affinity non-covalent interactions. [1] Key
interactions include forming a hydrogen bond with the Met477 residue in the hinge region of the

kinase domain. [2]

e Step 2: Irreversible Covalent Bond Formation Once non-covalently bound, the electrophilic
acrylamide warhead of spebrutinib aligns in proximity to the thiol (-SH) group of Cys481. A
Michael addition reaction occurs, forming a permanent, irreversible covalent bond between the
inhibitor and the kinase. [3] [2] This bond prevents ATP from binding and blocks the kinase's

enzymatic activity. [2]

The following diagram illustrates the BTK signaling pathway and spebrutinib's irreversible inhibition

mechanism.
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Spebrutinib inhibits BCR signaling by covalently binding active BTK. [4] [2]
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Structural Characterization and Experimental Data

Experimental studies have detailed spebrutinib's binding kinetics, selectivity, and metabolic fate.

Binding Kinetics and Selectivity Profile

Advanced proteomic profiling (COOKIE-Pro method) quantifies spebrutinib's covalent binding efficiency.
The second-order rate constant (Kk_eff = k inact / K I) measures overall efficiency, where a higher

value indicates more potent inhibition. [1]

Target k_inact (s™?) K_I (uM) k_eff (M—1s™?)
BTK 0.084 0.27 311,000
TEC Kinase 0.12 0.034 3,530,000

Spebrutinib shows high efficiency for BTK, but even greater potency for off-target TEC kinase. [1]

In Vitro Metabolic and Bioactivation Studies

Incubation of spebrutinib in rat liver microsomes identified multiple metabolic pathways and reactive

intermediates. [3]

Study Aspect Key Findings

Phase | 14 metabolites identified via oxidation, hydroxylation, O-dealkylation,
Metabolites epoxidation, defluorination, and reduction. [3]

Reactive 4 cyanide adducts, 6 glutathione (GSH) adducts, and 3 methoxylamine adducts
Intermediates characterized. [3]

Structural Alert Acrylamide moiety identified as a structural alert for toxicity, involved in forming

glycidamide and aldehyde intermediates. [3]
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Experimental Protocols for Key Assays

Researchers can use following established methodologies to study spebrutinib binding and metabolism.

Binding Kinetics Profiling (COOKIE-Pro) [1]

e Principle: Mass spectrometry-based method to quantify k_inact and K_I for irreversible inhibitors
across the proteome.
e Workflow:
o Sample Preparation: Use permeabilized cells to maintain native protein environments.
o Two-Step Incubation: Incubate proteome with spebrutinib, then add desthiobiotin-GSH to
label free cysteines.
o Proteomic Analysis: Digest proteins, enrich biotinylated peptides, and analyze via LC-MS/MS.
o Kinetic Calculation: Calculate protein occupancy and determine k inact and K I from time-
and concentration-dependent data.

In Vitro Metabolite Identification & Trapping [3]

e System: Rat liver microsomes (1 mg/mL) incubated with spebrutinib (5 pM) in phosphate buffer with
NADPH.
e Trapping Agents: Add potassium cyanide (KCN) for iminium ions; glutathione (GSH) for reactive
guinones; methoxylamine for aldehydes.
¢ Analysis (LC-MS/IMS):
o Column: Agilent Eclipse Plus C18.
o Mobile Phase: Water/1% formic acid (A) and Acetonitrile (B) with a 55-minute gradient elution.
o Detection: Positive electrospray ionization on an ion trap mass spectrometer.

Clinical Context and Resistance

¢ Clinical Status and Toxicity: Spebrutinib has been in Phase Ib clinical trials. Common adverse
events include diarrhea, fatigue, and hematological toxicities, with the acrylamide moiety implicated in
reactive metabolite formation. [3]

¢ Resistance Mutations: The primary resistance mechanism to covalent BTK inhibitors like
spebrutinib is a C481S mutation in BTK, which prevents covalent bond formation. [5] [6] Double
mutations (e.g., T4741/C481S) can confer "super-resistance”. [5] [6] Non-covalent BTK inhibitors are
developed to overcome C481S-mediated resistance. [7]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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